molecular formula C12H15N3O2S2 B2962915 dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine CAS No. 2034403-08-0

dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine

Cat. No.: B2962915
CAS No.: 2034403-08-0
M. Wt: 297.39
InChI Key: PVUSTDHPFGZYBK-UHFFFAOYSA-N
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Description

Dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine typically involves multiple steps. One common approach starts with the preparation of the thiophene and pyridine intermediates. These intermediates are then subjected to a series of reactions, including sulfonation and amination, to introduce the sulfamoyl and dimethylamine groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoyl-containing molecules and thiophene-pyridine derivatives. Examples include:

  • Thiophene-2-ethylamine
  • 2-(Pyridin-2-yl)isopropylamine

Uniqueness

What sets dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or specific reactivity in chemical reactions.

Properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-8-10-6-11(9-13-7-10)12-4-3-5-18-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUSTDHPFGZYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=CN=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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